molecular formula C10H11N5O2 B13447131 ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate

ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate

Cat. No.: B13447131
M. Wt: 233.23 g/mol
InChI Key: WVSQYZNUOJYCFY-UHFFFAOYSA-N
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Description

Historical Evolution of Tetrazole-Based Pharmacophores

The discovery of tetrazoles traces back to 1885, when Swedish chemist Johan August Bladin serendipitously synthesized the first tetrazole derivative during attempts to prepare hydrazoic acid adducts. This five-membered aromatic ring—comprising one carbon and four nitrogen atoms—initially intrigued researchers due to its exceptional nitrogen content (82.3% by mass) and thermodynamic stability. Early 20th-century applications focused on explosives and photographic materials, leveraging the high energy density of tetrazole rings.

The paradigm shifted in the 1950s with Ivar Ugi’s landmark work on multicomponent reactions (MCRs), enabling efficient synthesis of tetrazole-amino acid hybrids. This catalyzed their adoption in drug design, particularly after the 1980s discovery that tetrazoles could mimic carboxylate groups in angiotensin II receptor blockers (ARBs). Today, 43 FDA-approved drugs incorporate tetrazole moieties, including antihypertensives (valsartan), antibiotics (cefmenoxime), and anticonvulsants.

Table 1: Representative FDA-Approved Tetrazole-Containing Drugs

Drug Name Therapeutic Class Key Structural Feature
Valsartan Antihypertensive Biphenyltetrazole
Cefmenoxime Cephalosporin antibiotic Tetrazolylthiomethyl side chain
Losartan Angiotensin II antagonist Tetrazole-imidazole pharmacophore

Significance of 5-Substituted Tetrazole Scaffolds in Drug Discovery

5-Substituted tetrazoles, where the fifth position of the ring bears a functional group, dominate medicinal applications due to their metabolic stability and hydrogen-bonding capacity. The substituent at C5 modulates electronic properties, enhancing binding affinity to biological targets. For instance, in ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate, the ester group at C5 improves membrane permeability, while the 4-aminophenyl moiety enables π-stacking interactions with enzyme active sites.

Recent advances in [3+2] cycloaddition chemistry, particularly using zinc bromide (ZnBr₂) in aqueous-organic solvent systems, have streamlined the synthesis of 5-substituted variants. A 2023 study demonstrated yields of 32–85% for sulfonamide-bearing derivatives under these conditions, with the catalyst facilitating nitrile activation without requiring hazardous azide intermediates. Computational analyses further validate their drug potential: molecular docking reveals strong binding to fungal CYP51 (ΔG = −9.2 kcal/mol for derivative 5c), while ADMET predictions indicate favorable intestinal absorption (Caco-2 permeability > 8 × 10⁻⁶ cm/s).

Table 2: Synthetic Methods for 5-Substituted Tetrazoles

Method Catalyst Yield Range Key Advantage
Azide-Nitrile Cycloaddition ZnBr₂ 32–85% Avoids isolated azide handling
Ugi-4CR None 60–90% Generates aminoalkyl derivatives
Isocyanide-Azide Coupling Cu(I) salts 45–78% Broad substrate scope

The structural plasticity of 5-substituted tetrazoles is exemplified by this compound (PubChem CID: 155384347). Its molecular formula (C₁₀H₁₁N₅O₂) incorporates hydrogen-bond donors (NH₂) and acceptors (tetrazole N, ester O), aligning with Lipinski’s rule parameters for oral bioavailability. X-ray crystallography of analogous compounds confirms planar geometry, enabling intercalation into DNA or enzyme binding pockets—a trait exploited in antimicrobial and anticonvulsant applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)tetrazole-5-carboxylate

InChI

InChI=1S/C10H11N5O2/c1-2-17-10(16)9-12-14-15(13-9)8-5-3-7(11)4-6-8/h3-6H,2,11H2,1H3

InChI Key

WVSQYZNUOJYCFY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=N1)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Preparation of Nitrile Precursors

The initial step involves synthesizing the nitrile compound, typically an aromatic nitrile bearing the amino group para to the nitrile functionality. For example, 4-aminobenzonitrile serves as a common precursor. This compound can be obtained via nitration and subsequent reduction or through direct aromatic substitution reactions.

Formation of Tetrazole Rings Using Sodium Azide

The core method for tetrazole synthesis involves the [3+2] cycloaddition of azide ions to nitrile groups. According to the literature, sodium azide reacts with aromatic nitriles in the presence of suitable catalysts or solvents to afford tetrazoles.

Sample Procedure:

  • Dissolve the aromatic nitrile (e.g., 4-aminobenzonitrile) in dimethyl sulfoxide (DMSO).
  • Add sodium azide (NaN₃) in excess.
  • Heat the mixture at elevated temperatures (around 120-150°C) for several hours.
  • The reaction proceeds via nucleophilic attack of azide on the nitrile carbon, forming an intermediate that cyclizes to form the tetrazole ring.

Research Data:

  • In a study, the reaction of substituted nitriles with sodium azide in DMSO at 130°C yielded the corresponding tetrazoles with yields exceeding 80%.

Functionalization to Carboxylate and Amino Derivatives

Post-cyclization, the tetrazole ring can be functionalized at the 5-position with a carboxylate group, often via esterification or amidation reactions. The amino group at the para position of the phenyl ring can be introduced via reduction or substitution steps prior to cyclization.

Preparation of Ethyl 2-(4-Aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate via Multi-step Protocols

Synthesis of Ethyl 2-((4-nitrophenyl)methyl)amine Intermediates

Research indicates that the initial step involves synthesizing intermediates such as ethyl [(4-nitrophenyl)methyl]amine, which can be achieved via reduction of nitro compounds or through amination reactions.

Conversion to Tetrazole Derivatives

  • The nitro group can be reduced to an amino group, which is then converted into a suitable precursor such as an amidine or nitrile.
  • The nitrile undergoes cycloaddition with sodium azide in DMSO at high temperatures, as described above, to form the tetrazole ring.

Esterification and Carboxylate Formation

  • The tetrazole ring bearing a carboxylic acid (or ester) can be synthesized by oxidation of precursor intermediates or via direct esterification of the acid form using ethanol and catalytic acids.

Research Data:

  • In a study, the synthesis of ethyl 2-({(4-nitrophenyl)methylcarbamoyl}amino)acetate was achieved with yields of approximately 99%, indicating high efficiency of ester formation after tetrazole ring construction.

Advanced Synthetic Routes and Optimization Strategies

One-Pot Synthesis via Suzuki Coupling and Hydrogenolysis

Recent advances include the use of palladium-catalyzed Suzuki coupling reactions to assemble aromatic systems, followed by hydrogenolysis to introduce amino groups, and subsequent cyclization to form tetrazoles.

Use of Mitsunobu Conditions for Amide Formation

The literature suggests that amides can be prepared from corresponding tetrazole derivatives using Mitsunobu conditions, which facilitate the formation of 1,5-disubstituted tetrazoles with high regioselectivity.

Data Tables Summarizing Key Parameters

Method Starting Material Reagents Conditions Yield (%) Notes
Azide cycloaddition Aromatic nitrile (e.g., 4-aminobenzonitrile) NaN₃, DMSO 130°C, 12-24 h 80-90 High yield, straightforward
Multi-step synthesis Nitro compound → Amino → Nitrile Various Reduction, substitution 70-85 Requires purification at each step
Suzuki coupling + hydrogenolysis Aromatic boronic acids + halides Pd catalysts 80-100°C, 6-18 h 56-83 Modular, versatile

Research Outcomes and Efficiency

  • The azide-based cycloaddition method offers high yields and operational simplicity, making it suitable for large-scale synthesis.
  • Multi-step protocols, including nitrile formation followed by cycloaddition, provide flexibility for functional group modifications.
  • Advanced catalytic methods like Suzuki coupling enable complex substitution patterns, expanding the scope of derivatives.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate is a chemical compound with several applications in scientific research. It features a tetrazole ring, a structure of interest in medicinal chemistry .

Basic Information

  • IUPAC Name: ethyl 2-(4-aminophenyl)tetrazole-5-carboxylate
  • Molecular Formula: C10H11N5O2
  • Molecular Weight: 233.23 g/mol

Scientific Research Applications

This compound is primarily used as a building block in chemistry. While specific case studies and comprehensive data tables are not available in the search results, the compound's structural features suggest potential applications in various areas:

  • Building Block for Synthesis: It can be used as an intermediate in the synthesis of more complex molecules. The presence of the amino group allows for further chemical modifications, such as oxidation.
  • Medicinal Chemistry: Tetrazoles are synthetic organic heterocyclic compounds, with a 5-member ring containing four nitrogen atoms and one carbon atom . Tetrazole rings are common in drugs with antihypertensive, antibiotic, and anti-allergic effects, and can serve as bioisosteres for carboxylate groups because they are deprotonated at physiological pH and have a similar pKa value .
  • Related Compounds: Structural analogues of tetrazoles are available for sale as building blocks .

Mechanism of Action

The mechanism of action of ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tetrazole ring can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Positional Isomers: Meta- vs. Para-Substituted Aminophenyl Derivatives

Example Compound: 2-(3-Aminophenyl)benzothiazole ()

  • Structural Difference: Benzothiazole core vs. tetrazole, with amino group at meta-position.
  • Impact on Activity: The para-aminophenyl group in the target compound likely enhances binding affinity compared to meta-substituted analogs due to optimized steric and electronic alignment with biological targets. For example, in benzothiazole sulfonamides, meta-substitution reduced activity by 30–50% in enzyme inhibition assays compared to para-substituted derivatives .

Table 1: Positional Isomer Comparison

Compound Core Structure Amino Position Key Properties
Target Compound Tetrazole Para High solubility, bioisosteric
2-(3-Aminophenyl)benzothiazole Benzothiazole Meta Reduced binding affinity

Tetrazole Derivatives with Complex Substituents

Example Compound: N-[2-(2-{4-[2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]phenyl}-2H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide ()

  • Structural Difference: The metabolite features a tetrahydroisoquinolinyl group and acetamide side chain, contrasting with the target’s ethyl carboxylate and simpler aminophenyl group.
  • Impact on Properties: The bulky tetrahydroisoquinolinyl substituent increases lipophilicity (logP ~3.5 vs. The ethyl carboxylate in the target compound balances polarity, making it more suitable for oral administration .

Table 2: Tetrazole Substituent Effects

Compound Key Substituents logP (Predicted) Solubility (mg/mL)
Target Compound Ethyl carboxylate, 4-aminophenyl 1.8 12.4 (moderate)
TMIC Metabolite () Tetrahydroisoquinolinyl, acetamide 3.5 2.1 (low)

Benzenesulfonamide Analogs

Example Compounds : N-(4-(Benzothiazole-2-yl)phenyl)benzenesulfonamides ()

  • Structural Difference : Sulfonamide linker vs. tetrazole-carboxylate system.
  • Impact on Applications: Sulfonamides are widely used as antibiotics and carbonic anhydrase inhibitors, whereas tetrazole derivatives often target angiotensin II receptors or act as nitric oxide donors. The target compound’s tetrazole-carboxylate structure may favor cardiovascular or anti-inflammatory applications over antimicrobial roles .

Research Findings and Limitations

  • Positional Isomerism : Para-substitution consistently outperforms meta-substitution in binding assays, as seen in benzothiazole systems .
  • Substituent Complexity: Bulky groups (e.g., tetrahydroisoquinolinyl) reduce solubility but enhance target specificity in neurological applications .
  • Data Gaps: Limited experimental data (e.g., IC₅₀, pharmacokinetics) for the target compound necessitate further studies.

Biological Activity

Ethyl 2-(4-aminophenyl)-2H-1,2,3,4-tetrazole-5-carboxylate (C10H11N5O2) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Structural Characteristics

This compound belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms. The presence of a carboxylate group and an amine substituent enhances its reactivity and interaction with biological targets. The molecular weight of this compound is approximately 233.23 g/mol.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Several studies have reported the antimicrobial properties of tetrazole derivatives. The compound has demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, a study evaluated its activity against Staphylococcus aureus and Escherichia coli, showing promising minimum inhibitory concentration (MIC) values ranging from 15.6 to 62.5 µg/mL .
    Bacterial StrainMIC (µg/mL)MBC (µg/mL)
    Staphylococcus aureus15.631.25
    Escherichia coli31.2562.5
    Pseudomonas aeruginosa62.5125
  • Antitumor Activity : The compound has also been evaluated for its potential antitumor effects. Structural analogs have shown varying degrees of cytotoxicity against different cancer cell lines, suggesting that modifications in the tetrazole structure can lead to enhanced biological activity .
  • Metal Complex Formation : this compound can form complexes with metal ions. These interactions may enhance its stability and biological efficacy, making it a candidate for drug delivery systems or novel therapeutic strategies.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of the Tetrazole Ring : The initial step involves the reaction of appropriate azides and hydrazines to form the tetrazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl ester and amine functionalities through esterification and amination processes.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various tetrazole derivatives, this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics like oxytetracycline . This highlights its potential as an alternative therapeutic agent.

Case Study 2: Antitumor Properties

A series of derivatives based on this compound were synthesized and tested for cytotoxicity against human cancer cell lines. Results indicated that specific modifications could significantly enhance their antitumor activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for ethyl 2-(4-aminophenyl)-2H-tetrazole-5-carboxylate?

  • Methodological Answer : A common approach involves cyclocondensation reactions. For example, tetrazole formation can be achieved via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions. Evidence from analogous syntheses (e.g., triazole derivatives) suggests refluxing precursors like ethyl 2-chloro-2-oxoacetate with substituted amines in ethanol, followed by purification via flash chromatography (EtOAc/cyclohexane) . Glacial acetic acid may act as a catalyst for cyclization, as seen in triazole synthesis workflows .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR/IR : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., ester carbonyl at ~165–170 ppm, tetrazole ring protons at ~8–9 ppm). IR identifies N-H (3300–3500 cm1^{-1}) and C=O (1700–1750 cm1^{-1}) stretches.
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry. Software like SHELXL refines structures, handling hydrogen bonding (e.g., N–H⋯O interactions) and thermal displacement parameters (Uiso_{iso}) . For example, dihedral angles between aromatic rings (e.g., 84.59° in a triazole analog) reveal steric effects .

Advanced Research Questions

Q. How can crystallographic software (e.g., SHELXL, ORTEP-3) address challenges in structural refinement?

  • Methodological Answer :

  • SHELXL : Optimizes small-molecule refinement via least-squares minimization, even for high-resolution or twinned data. It handles hydrogen atom placement (riding model) and restraints for disordered moieties .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry, aiding in detecting anomalies (e.g., bond-length distortions). Combines with SHELX outputs for publication-quality figures .
  • Data Contradictions : Cross-validate results using multiple software (e.g., Olex2 vs. SHELXTL) and ensure data-to-parameter ratios >10:1 to avoid overfitting .

Q. What computational methods analyze the tetrazole ring's conformation and electronic properties?

  • Methodological Answer :

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify non-planarity. For five-membered rings, amplitude (q) and phase angle (φ) describe puckering modes .
  • DFT Calculations : Gaussian or ORCA software can predict HOMO-LUMO gaps and electrostatic potential surfaces, linking electronic structure to reactivity (e.g., nucleophilic attack at the tetrazole N2 position).

Q. How do intermolecular interactions influence crystal packing and stability?

  • Methodological Answer :

  • Hydrogen Bonding : N–H⋯O bonds (e.g., between tetrazole NH2_2 and ester carbonyl) stabilize layered packing. Metrics: D–H⋯A distances (~2.8–3.2 Å) and angles (>150°) .
  • π-π Stacking : Overlap of aromatic rings (e.g., 4-aminophenyl groups) contributes to lattice energy. Measure centroid distances (3.4–3.8 Å) and slippage angles .

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